Patchouli alcohol

Description

Structure

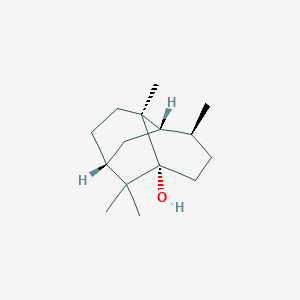

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHMUJBZYLPWFD-CUZKYEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052266 | |

| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5986-55-0 | |

| Record name | Patchouli alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5986-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patchouli alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATCHOULI ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHH8CPR1M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Patchoulol in Pogostemon cablin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patchoulol, a tricyclic sesquiterpene alcohol, is the principal bioactive and aromatic constituent of patchouli oil, extracted from the leaves of Pogostemon cablin. Its distinctive woody aroma and wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and antimicrobial activities, have made it a compound of significant interest in the pharmaceutical, cosmetic, and fragrance industries. This technical guide provides an in-depth overview of the patchoulol biosynthesis pathway in P. cablin, detailing the enzymatic steps, precursor molecules, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic pathway and associated workflows to serve as a comprehensive resource for researchers and professionals in the field.

The Core Biosynthesis Pathway of Patchoulol

The biosynthesis of patchoulol in Pogostemon cablin is a multi-step process that originates from primary metabolism and culminates in the formation of this complex sesquiterpenoid. The pathway can be broadly divided into three main stages: the synthesis of the universal isoprene (B109036) precursors, the formation of the direct precursor farnesyl pyrophosphate (FPP), and the final cyclization to patchoulol.

Synthesis of Isoprene Precursors: The Mevalonate (B85504) (MVA) Pathway

In the cytoplasm of P. cablin cells, the biosynthesis of patchoulol is initiated via the mevalonate (MVA) pathway.[1][2] This pathway utilizes acetyl-CoA, a central metabolite, to produce the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2]

The key enzymatic steps of the MVA pathway are:

-

Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2]

-

HMG-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.

-

Mevalonate kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.

-

Phosphomevalonate kinase (PMK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.

-

Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to form IPP.

-

Isopentenyl pyrophosphate isomerase (IDI): Interconverts IPP and DMAPP.

Formation of Farnesyl Pyrophosphate (FPP)

The C5 units, IPP and DMAPP, serve as the substrates for the synthesis of the direct precursor of patchoulol, farnesyl pyrophosphate (FPP), a C15 isoprenoid.

-

Farnesyl pyrophosphate synthase (FPPS): This enzyme, located in the cytoplasm, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 FPP.

Cyclization to Patchoulol

The final and defining step in the biosynthesis of patchoulol is the complex cyclization of the linear FPP molecule.

-

Patchoulol synthase (PTS): This sesquiterpene cyclase, also localized in the cytoplasm, catalyzes the intricate intramolecular cyclization of FPP to form the tricyclic alcohol, patchoulol. This enzyme is known to be a multi-product enzyme, also producing other sesquiterpenes such as α-patchoulene, β-patchoulene, α-bulnesene, and α-guaiene.

The biosynthesis pathway is visually represented in the following diagram:

Quantitative Data

This section summarizes the available quantitative data related to the key enzymes and metabolites in the patchoulol biosynthesis pathway.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Km | Metal Cofactor | Optimal pH | Optimal Temperature (°C) | Source |

| Patchoulol Synthase (PTS) | Farnesyl Pyrophosphate | 6.8 µM | Mg2+ (Km ≈ 1.7 mM) | 6.4 - 6.7 | 34 |

Table 2: Patchoulol Production in Engineered Organisms

| Host Organism | Expression System | Culture Condition | Patchoulol Titer | Source |

| Saccharomyces cerevisiae | Overexpression of PTS and MVA pathway genes | Shake Flask | 195.96 mg/L | |

| Saccharomyces cerevisiae | Fed-batch fermentation | 5 L Bioreactor | 1.95 g/L | |

| Saccharomyces cerevisiae | Fusion of FPPS and PTS, MVA pathway enhancement | 5 L Bioreactor | 466.8 mg/L | |

| Corynebacterium glutamicum | Overexpression of PcPS and MEP pathway enzymes | 2 L Bioreactor | 60 mg/L | |

| Artemisia annua (transgenic) | Overexpression of FPS and PTS | In planta | 52.58 µg/g DW | |

| Artemisia annua (transgenic) | Plastid-targeted PTS | In planta | 273 µg/g DW |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of patchoulol biosynthesis.

Cloning and Functional Characterization of Patchoulol Synthase (PTS)

The following workflow outlines the general procedure for cloning and verifying the function of the PTS gene from P. cablin.

Patchoulol Synthase (PTS) In Vitro Activity Assay

This protocol is adapted from published methods for determining the activity of recombinant PTS.

Materials:

-

Purified recombinant PTS enzyme

-

Assay Buffer: 50 mM MES, pH 6.4, 10 mM MgCl₂, 10% (v/v) glycerol

-

Substrate: Farnesyl pyrophosphate (FPP) solution

-

Organic Solvent for Extraction: Hexane or Ethyl Acetate

-

Internal Standard (for GC-MS): e.g., Dodecane

Procedure:

-

Prepare the reaction mixture in a glass vial by combining the assay buffer and the purified PTS enzyme.

-

Pre-incubate the mixture at the optimal temperature (34°C).

-

Initiate the reaction by adding the FPP substrate. The final concentration of FPP should be varied for kinetic studies (e.g., 1-100 µM).

-

Incubate the reaction for a specific period (e.g., 30-60 minutes) at 34°C.

-

Stop the reaction by adding an equal volume of organic solvent (e.g., hexane) containing an internal standard.

-

Vortex vigorously to extract the terpene products into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the upper organic layer for GC-MS analysis.

Quantification of Patchoulol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of patchoulol from enzyme assays or plant extracts.

Instrumentation and Conditions (example):

-

GC System: Agilent 7890B or similar

-

MS System: Agilent 5977A or similar

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 50°C

-

Ramp: 2°C/min to 280°C

-

Hold at 280°C for a specified time

-

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-500

Procedure:

-

Sample Preparation: The extracted organic phase from the enzyme assay or plant extract is directly injected into the GC-MS.

-

Calibration Curve: Prepare a series of standard solutions of authentic patchoulol of known concentrations containing the same internal standard used in the samples.

-

Analysis: Inject the standards and samples into the GC-MS.

-

Quantification: Identify the patchoulol peak based on its retention time and mass spectrum. The major ions for patchoulol are typically m/z 41, 55, 83, 98, 125, 138, 161, 179, 189, 207, and 222. The quantification is performed by comparing the peak area ratio of patchoulol to the internal standard against the calibration curve.

Subcellular Localization of Biosynthetic Enzymes

Determining the cellular compartment where the enzymes of the patchoulol pathway reside is crucial for understanding its regulation. A common method involves the creation of fluorescent protein fusions.

References

The Sesquiterpene Alcohol: A Technical Guide to the Chemical Structure and Properties of Patchouli Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol (C15H26O), a tricyclic sesquiterpene alcohol, is the principal bioactive and aromatic constituent of patchouli oil, which is extracted from the leaves of the Pogostemon cablin plant.[1] Renowned for its characteristic earthy and woody fragrance, this compound is a cornerstone of the perfumery industry. Beyond its olfactory significance, this compound has garnered substantial interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its anti-inflammatory and antibacterial mechanisms.

Chemical Structure and Identification

First isolated in 1869, the correct chemical structure of this compound was a subject of considerable scientific investigation, with its definitive structure being elucidated through X-ray analysis.[1] It is a tertiary alcohol with a complex tricyclic carbon skeleton.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyldecahydro-1,6-methanonaphthalen-1-ol[1] |

| Synonyms | Patchoulol, (-)-Patchouli Alcohol, Patchouli Camphor[1][2] |

| CAS Number | 5986-55-0 |

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| Appearance | White crystalline solid |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various fields, from fragrance formulation to pharmaceutical development.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 56 °C (133 °F; 329 K) |

| Boiling Point | 287–288 °C (549–550 °F; 560–561 K) at 760 mmHg |

| Density | 1.0284 g/mL |

| Refractive Index (nD) | 1.5029 |

| Solubility | Practically insoluble in water. Soluble in ethanol (B145695), diethyl ether, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). |

Spectroscopic Data

The structural elucidation and identification of this compound are heavily reliant on various spectroscopic techniques.

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 222 |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching in an alcohol, C-O stretching, and C-H bending of alkanes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra provide detailed information on the proton and carbon environments within the molecule, confirming its complex tricyclic structure. |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from patchouli oil through fractional distillation followed by crystallization.

1. Fractional Distillation (Vacuum)

-

Objective: To enrich the this compound content from raw patchouli oil.

-

Apparatus: A vacuum fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a vacuum pump, and a heating mantle.

-

Procedure:

-

Charge the distillation flask with raw patchouli oil.

-

Reduce the pressure of the system to approximately 4-6 mmHg.

-

Gradually heat the distillation flask.

-

Collect different fractions based on their boiling points. Lighter terpenes will distill at lower temperatures (around 95-125°C), while this compound will be concentrated in the higher boiling fractions (around 125-155°C).

-

Monitor the composition of the fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

-

2. Crystallization

-

Objective: To obtain high-purity this compound crystals from the enriched fraction.

-

Procedure:

-

Take the this compound-rich fraction obtained from distillation.

-

Cool the fraction to a low temperature (e.g., -10°C to -20°C) to induce crystallization.

-

Allow the crystals to form over a period of time.

-

Separate the crystals from the liquid phase by filtration.

-

Wash the crystals with a cold solvent (e.g., petroleum ether) to remove impurities.

-

Dry the crystals to obtain pure this compound.

-

Spectroscopic Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify this compound in a sample.

-

Sample Preparation: Dilute the patchouli oil or isolated this compound in a suitable solvent (e.g., ethanol or hexane).

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C) and ramp up to a higher temperature (e.g., 250-280°C) to separate the components.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a suitable mass range (e.g., 40-400 amu).

-

Identification: Compare the mass spectrum of the peak with a reference library (e.g., NIST).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if melted), a KBr pellet, or a solution in a suitable solvent.

-

Instrumentation: An FTIR spectrometer.

-

Analysis: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure of this compound.

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire 1H NMR and 13C NMR spectra. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antibacterial properties being of significant interest.

Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways.

-

Inhibition of the NF-κB and ERK Pathways: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK) pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate these pathways, leading to the production of pro-inflammatory mediators. This compound inhibits the degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm, and reduces the phosphorylation of ERK.

Caption: Inhibition of NF-κB and ERK pathways by this compound.

-

Modulation of the OPG/RANK/RANKL Signaling Pathway: In the context of periodontitis, this compound has been found to modulate the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor-κB (RANK)/RANK Ligand (RANKL) signaling pathway. It can increase the expression of OPG, which acts as a decoy receptor for RANKL, thereby preventing the interaction of RANKL with its receptor RANK on osteoclast precursors. This inhibition of osteoclastogenesis helps in mitigating bone resorption.

Caption: Modulation of OPG/RANK/RANKL pathway by this compound.

Antibacterial Activity

This compound has demonstrated antibacterial activity against various pathogens. Its mechanism of action is multifaceted and appears to involve the disruption of essential cellular processes in bacteria.

-

Inhibition of Protein Synthesis and DNA Replication: Molecular docking studies suggest that this compound can interact with key enzymes involved in bacterial protein synthesis and DNA replication, such as penicillin-binding proteins and DNA gyrase, thereby inhibiting their function.

-

Inhibition of Urease in Helicobacter pylori: A specific mechanism has been identified against H. pylori, a bacterium linked to gastric ulcers. This compound acts as a non-competitive inhibitor of urease, an enzyme crucial for the survival of H. pylori in the acidic environment of the stomach. By inhibiting urease, this compound compromises the bacterium's ability to neutralize gastric acid, leading to its demise.

Caption: Inhibition of H. pylori urease by this compound.

Conclusion

This compound stands as a molecule of significant scientific and commercial importance. Its well-defined chemical structure and physicochemical properties have been thoroughly characterized, providing a solid foundation for its diverse applications. The elucidation of its anti-inflammatory and antibacterial mechanisms, particularly the modulation of key signaling pathways such as NF-κB, ERK, and OPG/RANK/RANKL, and the inhibition of bacterial urease, opens promising avenues for its development as a therapeutic agent. Further research into its molecular targets and the development of detailed, standardized experimental protocols will be crucial in fully harnessing the potential of this remarkable natural compound.

References

The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Patchouli Alcohol

For Researchers, Scientists, and Drug Development Professionals

Patchouli alcohol, a tricyclic sesquiterpene, stands as the principal bioactive and aromatic constituent of patchouli oil, derived from the leaves of the Pogostemon cablin (Blanco) Benth. plant.[1][2] This valuable compound is a cornerstone in the fragrance and cosmetics industries and is increasingly investigated for its diverse pharmacological properties, including anti-inflammatory, anti-influenza, and antitumor activities.[3][4] This technical guide provides a comprehensive overview of the natural sources of this compound and details the predominant methodologies for its extraction and isolation, presenting quantitative data and experimental protocols for the discerning researcher.

Natural Sources and Variability of this compound

The primary natural source of this compound is the essential oil extracted from the perennial herb Pogostemon cablin, a member of the mint family (Lamiaceae).[2] Native to Southeast Asia, this plant is now cultivated extensively in tropical regions worldwide, with Indonesia being a major producer. The concentration of this compound in the essential oil is a critical determinant of its quality and commercial value and can vary significantly based on several factors.

Geographical Origin and Cultivars: The chemical composition of patchouli oil, including the percentage of this compound, is notably influenced by the geographical region of cultivation and the specific cultivar. For instance, patchouli oil from Aceh, Indonesia is often reported to have a high this compound content. Different cultivars have been shown to exhibit significant variations in growth, oil yield, and this compound content.

Plant Part and Harvesting Time: this compound is predominantly found in the leaves and stems of the plant, with significantly lower concentrations in the roots. The timing of harvest also plays a crucial role in the final chemical profile of the essential oil.

Post-Harvest Treatment: The handling of the plant material after harvesting, such as drying or fermentation, can impact the final composition of the extracted oil.

Quantitative Data on this compound Content

The following table summarizes the reported this compound content in patchouli oil from various sources and under different conditions.

| Source/Cultivar/Treatment | This compound Content (%) | Reference |

| Pogostemon cablin (general) | 27-35 (ISO 3757:2002 Standard) | |

| Pogostemon cablin (SNI 06-2385-2006 Standard) | ≥ 31 | |

| Aceh Patchouli Oil (Tapak Tuan variety) | 28.68 | |

| Patchouli Oil from Ambon, Maluku | 19.69 | |

| Patchouli Oil from South Aceh | 35.86 | |

| Chinese Cultivated P. cablin (leaves) | 37.53 | |

| Chinese Cultivated P. cablin (stems) | 10.26 | |

| KSM 4 Cultivar (South India) | 34.09 | |

| Burned leaves (oven), steam distilled at 0.4 kg/cm ² | 40.06 | |

| Supercritical CO₂ Extraction (20 MPa, 80 °C) | 38.70 | |

| Steam Distillation | 22.70 | |

| Microwave Hydrodistillation | 26.32 |

Isolation and Purification of this compound

The isolation of this compound from the complex mixture of sesquiterpenes and other compounds present in patchouli oil requires a multi-step approach, often combining distillation and chromatographic techniques.

Extraction of Patchouli Oil

The initial step in obtaining this compound is the extraction of the essential oil from the plant material.

Steam Distillation: This is the most common and commercially practiced method for extracting patchouli oil. It involves passing steam through the dried leaves and stems of the patchouli plant. The steam ruptures the plant's cell walls, releasing the volatile essential oil, which is then carried with the steam, condensed, and separated from the water. The distillation process for patchouli is typically carried out for 6-8 hours.

Solvent Extraction: This method involves the use of organic solvents, such as hexane (B92381) or ethanol, to extract the essential oil. Microwave-assisted extraction (MAE) has been shown to enhance the efficiency of this process.

Supercritical Fluid Extraction (SFE): Utilizing supercritical carbon dioxide (SC-CO₂) as a solvent offers a green alternative to traditional solvent extraction, often resulting in a high-quality oil with a good yield of this compound.

The following diagram illustrates a general workflow for the initial extraction of patchouli oil.

Figure 1: General workflow for the extraction of crude patchouli oil from plant material.

Purification of this compound

Once the crude patchouli oil is obtained, various techniques can be employed to isolate and purify this compound to a high degree.

Fractional Distillation: This technique separates components of a liquid mixture based on their different boiling points. For this compound, this is typically performed under vacuum to reduce the boiling point and prevent thermal degradation. This method can significantly increase the concentration of this compound in the resulting fractions.

Crystallization: this compound is a solid at room temperature and can be crystallized from concentrated fractions obtained through distillation. This is an effective method for achieving high purity.

Chromatography: Various chromatographic techniques are employed for the high-purity separation of this compound.

-

High-Performance Centrifugal Partition Chromatography (HPCPC): This is a preparative liquid-liquid chromatography technique that has been successfully used to isolate this compound with high purity.

-

High-Performance Liquid Chromatography (HPLC): Both normal and reversed-phase HPLC can be used for the analysis and purification of this compound.

-

Column Chromatography: Traditional column chromatography using silica (B1680970) gel is a common laboratory-scale purification method.

The following diagram illustrates a typical workflow for the purification of this compound from crude patchouli oil.

Figure 2: Workflow for the purification of this compound from crude patchouli oil.

Quantitative Data on Isolation and Purification

The following table summarizes the yield and purity of this compound obtained through various isolation and purification methods.

| Isolation Method | Starting Material | Yield of this compound | Purity of this compound | Reference |

| Fractional Distillation | Patchouli Oil | 6.23% | 95.68% | |

| Fractional Distillation and Crystallization | Patchouli Oil (35.1% PA) | 52.9% (total yield) | >97% | |

| Vacuum Distillation and Crystallization | Patchouli Oil (35.1% PA) | 55.3% (extraction rate) | 97.4% | |

| Molecular Distillation and Crystallization | Patchouli Oil (35.1% PA) | 53.9% (extraction rate) | 92.0% | |

| High-Performance Centrifugal Partition Chromatography (HPCPC) | Patchouli Oil (12.5 g) | >2 g | >98% | |

| Chemical Transformation and Recrystallization | Volatile Oil | >40% | >99% |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation and purification of this compound.

Protocol 1: Isolation by Vacuum Fractional Distillation and Crystallization

This protocol is based on methodologies described for achieving high-purity this compound.

1. Vacuum Fractional Distillation:

- Apparatus: A fractional distillation unit equipped with a vacuum pump, a Vigreux or packed column, a heating mantle, and a collection flask.

- Procedure:

- Charge the distillation flask with crude patchouli oil.

- Reduce the pressure of the system to approximately 4-6 mmHg.

- Gradually heat the oil. Collect fractions at different temperature ranges. For example, fractions can be collected at temperature ranges of 95-155°C at 6 mmHg, followed by a redistillation of enriched fractions at 125-140°C at 4 mmHg.

- Analyze the composition of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound. Typically, fractions containing over 80% this compound are suitable for crystallization.

2. Crystallization:

- Procedure:

- Take the this compound-enriched fraction and cool it to a low temperature (e.g., 0°C to -10°C) to induce crystallization.

- The crystallization process can be initiated by seeding with a small crystal of pure this compound.

- Collect the precipitated crystals by filtration (e.g., suction filtration).

- Wash the crystals with a cold solvent (e.g., cold hexane) to remove any remaining impurities.

- A second crystallization step can be performed to further increase the purity.

- Dry the purified crystals under vacuum.

Protocol 2: Purification by High-Performance Centrifugal Partition Chromatography (HPCPC)

This protocol is based on the method developed for the preparative separation of this compound.

1. HPCPC System and Solvents:

- Apparatus: A high-performance centrifugal partition chromatograph.

- Solvent System: A non-aqueous two-phase solvent system is prepared, for example, by mixing petroleum ether (boiling point 30-60°C) and acetonitrile (B52724) in a 1:1 (v/v) ratio. The two phases are separated after equilibration.

2. Separation Procedure:

- Mode: The separation is performed in the descending mode, where the lower phase (acetonitrile-rich) is used as the mobile phase.

- Stationary Phase: The column is first filled with the stationary phase (the upper, petroleum ether-rich phase).

- Sample Injection: The patchouli oil sample is dissolved in a mixture of the mobile and stationary phases and injected into the system.

- Elution: The mobile phase is pumped through the column at a specific flow rate (e.g., 1.5 mL/min) while the centrifuge is rotating at a set speed (e.g., 1000 rpm).

- Fraction Collection: The effluent is monitored by a UV detector (at wavelengths such as 210 and 254 nm), and fractions are collected.

- Analysis: The collected fractions are analyzed by GC-MS to identify those containing pure this compound. The fractions containing the pure compound are then pooled and the solvent is evaporated.

Conclusion

The isolation of high-purity this compound from its natural source, Pogostemon cablin, is a well-established process that can be achieved through a combination of classical and modern separation techniques. For industrial-scale production, vacuum fractional distillation followed by crystallization remains a robust and efficient method. For obtaining highly pure standards for research and pharmaceutical applications, chromatographic methods such as HPCPC offer excellent resolution and purity. The choice of methodology will ultimately depend on the desired scale of production, the required purity of the final product, and the available resources. This guide provides the foundational knowledge and detailed protocols to assist researchers in the successful isolation and purification of this important natural product.

References

The Isolation of Patchouli Alcohol: A Technical History and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of patchouli alcohol, a sesquiterpene alcohol prized for its characteristic aroma and diverse biological activities. This document details the key scientific milestones and presents a comparative analysis of various isolation techniques, supported by quantitative data and detailed experimental protocols.

A Historical Perspective: From Discovery to Structural Elucidation

The journey to understanding and isolating this compound is a fascinating narrative in the history of natural product chemistry. The initial isolation of this key component of patchouli oil is credited to Gal in 1869 .[1] Later, Montgolfier correctly determined its chemical formula as C₁₅H₂₆O.[1]

The early 20th century saw significant efforts to unravel the complex tricyclic structure of this compound. In 1961, Büchi and his team proposed a structure for the molecule based on extensive degradation studies.[1] However, in a serendipitous discovery two years later, Dunitz and colleagues , while conducting X-ray analysis of a this compound diester, found that the proposed structure was incorrect.[1] This led to a collaborative publication with Büchi, revealing the true and novel structure of this compound.[1] The initial error in the structural proposal was traced back to an unexpected skeletal rearrangement during a confirmatory synthesis step.

Methodologies for the Isolation of this compound

The isolation of this compound from patchouli oil, which is typically obtained from the fermented and dried leaves of Pogostemon cablin, has evolved from classical techniques to more advanced, efficient methods. The choice of method significantly impacts the yield and purity of the final product.

Fractional Distillation

Fractional distillation remains a cornerstone for the purification of this compound, exploiting the differences in the boiling points of the various components of patchouli oil. To prevent thermal degradation of the target compound, this process is often conducted under vacuum.

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup : A fractional distillation apparatus equipped with a Vigreux column, a vacuum pump, a heating mantle, a condenser, and receiving flasks is assembled.

-

Initial Charge : The distillation flask is charged with crude patchouli oil.

-

Vacuum Application : The system is evacuated to a low pressure, typically in the range of 4 to 15 mmHg.

-

Heating : The patchouli oil is heated gradually. Different fractions are collected at specific temperature ranges. For instance, one study collected four fractions at temperatures ranging from 141°C to 152°C under a pressure of 96 kPa.

-

Fraction Collection : Fractions are collected based on their boiling points. This compound, having a higher boiling point than many other components, will concentrate in the later fractions or the residue.

-

Redistillation (Optional) : For higher purity, the fraction rich in this compound can be subjected to a second round of fractional distillation (redistillation).

Crystallization

Crystallization is a highly effective method for obtaining high-purity this compound from a concentrated fraction.

Experimental Protocol: Crystallization of this compound

-

Starting Material : A fraction of patchouli oil enriched with this compound (typically >70%) is used.

-

Cooling : The enriched fraction is cooled to a low temperature. One method involves cooling to -10°C, followed by further cooling of the filtrate to -20°C. Another protocol suggests placing the fraction at -4°C.

-

Crystal Formation : As the solution cools, this compound crystallizes out of the solution. Seeding with a small crystal of pure this compound can facilitate this process.

-

Filtration : The crystals are separated from the liquid phase by filtration.

-

Washing and Drying : The obtained crystals are washed (e.g., with cold solvent) and dried to yield pure this compound. The melting point of pure this compound is approximately 55-56°C.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a more modern and rapid technique for extracting essential oils, including patchouli oil rich in this compound, directly from the plant material.

Experimental Protocol: Microwave-Assisted Hydrodistillation (MAHD)

-

Sample Preparation : Dried and powdered patchouli leaves are placed in a distillation flask with deionized water.

-

Microwave Irradiation : The flask is placed in a microwave oven and subjected to microwave irradiation at a specific power level (e.g., 264, 400, or 600 W) for a defined period (e.g., 2 hours).

-

Condensation and Collection : The vapor generated is passed through a condenser, and the resulting distillate (essential oil and water) is collected.

-

Separation : The patchouli oil is separated from the aqueous layer.

Molecular Distillation

Molecular distillation, also known as short-path distillation, is an advanced purification technique suitable for heat-sensitive compounds with high boiling points. It is characterized by a very short distance between the evaporator and the condenser and a high vacuum. This method is effective in separating the desirable, lighter aromatic compounds from the heavier, color-contributing molecules in patchouli oil.

Experimental Protocol: Molecular Distillation of Patchouli Oil

-

Apparatus : A wiped-film molecular still is used.

-

Process Parameters :

-

Vacuum : A high vacuum (e.g., 10⁻³ mtorr) is applied.

-

Feed Temperature : The patchouli oil feed is preheated (e.g., to 50°C).

-

Feed Rate : The oil is introduced at a controlled rate (e.g., 1000 mL/h).

-

Heating Mantle Temperature : The evaporator is heated to a specific temperature (e.g., 80, 90, or 100°C).

-

Wiper Speed : Rotating wipers spread a thin film of the oil on the heated surface (e.g., 60, 70, or 80 rpm).

-

-

Separation : The more volatile components, including this compound, evaporate and travel a short distance to the internal condenser, where they are collected as the distillate. The less volatile, heavier components are collected as the residue.

Quantitative Data on this compound Isolation

The efficiency of different isolation and purification methods can be compared based on the yield and purity of the resulting this compound.

| Method | Starting Material | Yield (%) | Purity (%) | Reference |

| Vacuum Fractional Distillation | Patchouli Oil | - | 70.34 | |

| Fractional Distillation & Redistillation | Patchouli Oil | - | 89.91 | |

| Fractional Distillation & Crystallization | Patchouli Oil | 6.23 | 95.68 | |

| Fractional Distillation & Crystallization | Patchouli Oil | 52.9 | - | |

| Chemical Transformation & Recrystallization | Volatile Oil | >40 | >99 | |

| Molecular Distillation | Patchouli Oil (23.97% PA) | 76.55 (extraction rate) | 40.71 | |

| Microwave-Assisted Hydrodistillation (MAHD) | Patchouli Leaves | 2.7678 (oil yield) | 25.23 |

Visualizing the Isolation Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures for isolating and purifying this compound.

Caption: General workflow for this compound isolation.

Caption: Fractional distillation experimental workflow.

Caption: Crystallization experimental workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol, a tricyclic sesquiterpene alcohol, is the principal aromatic constituent of patchouli oil, an essential oil derived from the leaves of Pogostemon cablin. Its complex, earthy, and woody aroma has made it a cornerstone of the fragrance industry for centuries. Beyond its olfactory appeal, this compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The burgeoning demand for high-purity this compound for both fragrance and pharmaceutical applications has spurred intensive research into its biosynthetic pathways. This technical guide provides an in-depth exploration of the primary metabolites and enzymatic reactions that culminate in the synthesis of this valuable sesquiterpenoid. We will delve into the core metabolic pathways, present quantitative data on key enzymatic steps, and provide detailed experimental protocols relevant to the study of this compound biosynthesis.

The Biosynthetic Blueprint: From Primary Metabolism to a Sesquiterpene

The journey to this compound begins with fundamental building blocks derived from primary metabolism. Two distinct pathways, the mevalonate (B85504) (MVA) pathway and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway, are responsible for synthesizing the universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In plants, the MVA pathway is active in the cytosol, while the MEP pathway operates within the plastids.[1][2]

These C5 units are the fundamental currency for the biosynthesis of all terpenoids. The subsequent head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20). FPP is the direct acyclic precursor for all sesquiterpenes, including this compound.[3] The final, and arguably most intricate, step is the cyclization of the linear FPP molecule into the complex tricyclic structure of this compound, a reaction catalyzed by the enzyme this compound synthase (PTS).

Signaling Pathways and Metabolic Engineering

The native production of this compound in Pogostemon cablin is often low and subject to environmental factors. Consequently, significant research has focused on metabolic engineering strategies to enhance its production in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These strategies typically involve the heterologous expression of this compound synthase and the upregulation of the MVA or MEP pathways to increase the precursor FPP pool.

Caption: Experimental workflow for the FPPS activity assay.

Protocol 2: this compound Synthase (PTS) Activity Assay

This protocol is adapted from general terpene synthase assays and is suitable for measuring PTS activity.

Materials:

-

Purified recombinant PTS

-

Farnesyl pyrophosphate (FPP)

-

Assay buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM DTT

-

Organic solvent for extraction (e.g., n-hexane or dodecane)

-

Internal standard (e.g., caryophyllene)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

In a glass vial, prepare the reaction mixture containing the assay buffer and purified PTS.

-

Add FPP to initiate the reaction.

-

Overlay the reaction mixture with an organic solvent to capture the volatile this compound.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours with gentle agitation.

-

After incubation, add an internal standard to the organic layer for quantification.

-

Vortex the mixture vigorously to ensure complete extraction of this compound into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new vial for GC-MS analysis.

-

Analyze the sample by GC-MS to identify and quantify the this compound produced.

dot

Caption: Experimental workflow for the PTS activity assay.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for quantifying this compound from a sample matrix.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation:

-

For enzymatic assays, use the organic extract directly.

-

For fermentation broths, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dodecane).

-

For plant material, perform steam distillation or solvent extraction followed by appropriate dilution.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

GC Oven Program: A typical temperature program starts at a low temperature (e.g., 50-80°C), ramps up to a high temperature (e.g., 250-280°C), and holds for a period to ensure elution of all compounds. A representative program could be: initial temperature of 50°C for 1 min, then increase to 200°C at a rate of 10°C/min, and then to 280°C at 20°C/min, holding for 9 min.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification. For this compound, characteristic ions for SIM analysis include m/z 138, 161, and 222.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, by comparison with an authentic standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of a this compound standard. The use of an internal standard is recommended for improved accuracy.

-

Conclusion

The synthesis of this compound is a testament to the intricate and elegant machinery of plant secondary metabolism. By harnessing the power of primary metabolites, plants construct a vast arsenal (B13267) of complex molecules with diverse biological activities. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthetic pathways leading to this compound is paramount. This knowledge not only illuminates the fundamental principles of terpenoid biosynthesis but also provides a roadmap for the rational design of metabolic engineering strategies to enhance the production of this valuable natural product. The protocols and data presented in this guide serve as a foundational resource for future investigations into the fascinating world of this compound and its potential applications in the fragrance and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. CN113583925A - Method for preparing this compound by fermenting metabolic engineering escherichia coli - Google Patents [patents.google.com]

- 3. Methylerythritol phosphate pathway to isoprenoids: kinetic modeling and in silico enzyme inhibitions in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Patchouli Alcohol in Essential Oil via Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Patchouli essential oil, derived from the leaves of Pogostemon cablin Benth, is a valuable commodity in the fragrance, cosmetics, and pharmaceutical industries. The quality and therapeutic efficacy of patchouli oil are largely determined by the concentration of its characteristic sesquiterpene, patchouli alcohol (also known as patchoulol). This application note provides a detailed protocol for the quantitative analysis of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is suitable for quality control, research, and drug development purposes.

Introduction

This compound is the primary bioactive and aromatic constituent of patchouli essential oil, responsible for its distinctive earthy and woody scent and its fixative properties in perfumes.[1][2] The concentration of this compound can vary significantly depending on factors such as geographical origin, harvesting time, and extraction methods.[2] Therefore, a reliable and accurate analytical method for the quantification of this compound is crucial for the standardization and quality assessment of patchouli oil. GC-MS is a powerful technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[3][4] This document presents a comprehensive GC-MS method for the determination of this compound content.

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the extraction of essential oil from the patchouli plant material.

-

Plant Material: Dried patchouli leaves are commonly used as they yield a higher oil content compared to fresh leaves. The leaves should be ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction Method: Microwave-assisted hydro-distillation (MAHD) is a modern and efficient technique that can be employed. Alternatively, traditional methods like steam distillation can also be used.

-

MAHD Protocol: Mix 20 g of dried patchouli leaf powder with 200 ml of methanol (B129727) in a round-bottom flask. Place the flask in a microwave extractor system and operate at 400 W for 60 minutes. After extraction, separate the plant material from the mixture by vacuum filtration. The essential oil is then collected.

-

Preparation of Standard Solutions

For quantitative analysis, a calibration curve must be prepared using a certified reference standard of this compound.

-

Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent, such as methanol or ethanol, to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

-

Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

GC-MS Analysis

-

Instrumentation: An Agilent 5975C Series GC/MS or a similar system can be used.

-

GC Conditions:

-

Column: DB-WAX fused silica (B1680970) column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 10 minutes.

-

Ramp up to 230°C at a rate of 20°C/min.

-

Hold at 230°C for 10 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Selected Ion Monitoring (SIM) for Quantification: To enhance sensitivity and selectivity, monitor the following characteristic fragment ions for this compound (m/z 222): 41, 55, 98, 125, 138.

-

Data Analysis and Quantification

-

Inject the prepared working standard solutions into the GC-MS system to generate a calibration curve by plotting the peak area of the this compound against its concentration.

-

Dilute the extracted patchouli essential oil sample with the same solvent used for the standards to bring the expected concentration of this compound within the range of the calibration curve.

-

Inject the diluted essential oil sample into the GC-MS system under the same conditions as the standards.

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum, comparing it to the standard.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the final concentration of this compound in the original essential oil sample by applying the dilution factor.

Quantitative Data Summary

The concentration of this compound in patchouli essential oil can vary significantly. The following table summarizes the percentage of this compound found in various studies.

| Source/Region of Patchouli Oil | This compound Content (%) | Reference |

| Maluku, Indonesia | 19.69 | |

| South Aceh, Indonesia | 35.86 | |

| Nepal | 32.54 | |

| Sumatra, Indonesia | 31.8 | |

| Sulawesi, Indonesia | 30.0 | |

| China | 37.5 - 51.0 | |

| India | 50.7 - 54.3 | |

| Methanolic Extract (MAHD) | 65.09 | |

| Bantul, Indonesia | 26.13 | |

| Kulon Progo, Indonesia | 26.20 | |

| Purworejo, Indonesia | 26.99 | |

| Southeast Sulawesi, Indonesia | 22.7 |

Experimental Workflow Diagram

Caption: Workflow for GC-MS Quantification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in essential oil. This protocol can be effectively implemented in quality control laboratories and research settings to ensure the quality, efficacy, and consistency of patchouli oil products. The accurate determination of this compound content is essential for the valuation and proper application of this important natural product in various industries.

References

Application Notes and Protocols for High-Purity Patchouli Alcohol Isolation by Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol, a tricyclic sesquiterpene, is the primary active and aromatic component of patchouli oil, extracted from Pogostemon cablin Benth. Its characteristic woody and earthy aroma, coupled with its fixative properties, makes it a valuable ingredient in the fragrance and cosmetics industries. Furthermore, emerging pharmacological studies have highlighted its potential as an anti-inflammatory, anti-influenza, and anti-tumorigenic agent, sparking interest in its application in drug development.[1][2] However, the therapeutic application of this compound necessitates a high degree of purity, which is often not achieved through simple distillation of the essential oil.

Fractional distillation, a technique that separates chemical compounds based on differences in their boiling points, has proven to be an effective method for isolating and purifying this compound from the complex mixture of sesquiterpenes and other compounds present in patchouli oil.[3][4][5] This document provides detailed application notes and protocols for the isolation of high-purity this compound using fractional distillation, intended for use by researchers, scientists, and professionals in drug development.

Data Presentation: Purity and Yield of this compound

The following tables summarize quantitative data from various studies on the fractional distillation of patchouli oil, providing a comparative overview of the achievable purity and yield of this compound.

Table 1: Purity of this compound in Different Fractions under Vacuum Fractional Distillation

| Initial this compound Content (%) | Distillation Pressure | Temperature Range (°C) | Fraction | Final this compound Content (%) | Reference |

| Not Specified | 96 kPa | 141-142 | I | 9.76 | |

| Not Specified | 96 kPa | 145-148 | II | 10.86 | |

| Not Specified | 96 kPa | 149-150 | III | 45.37 | |

| Not Specified | 96 kPa | 151-152 | IV | 70.34 | |

| 35.77 | 6 mmHg | 95-155 | Not Specified | 75.1 | |

| 35.77 | 6 mmHg | 95-155 | 6 | 81.78 | |

| 81.78 (from fraction 6) | 4 mmHg | 125-140 | 6.3 | 89.91 | |

| 27.03 | 100 mbar | 120 | 1 | Not Specified | |

| 27.03 | 100 mbar | 125 | 2 | Not Specified | |

| 27.03 | 100 mbar | 130 | 3 | Not Specified | |

| 27.03 | 100 mbar | 135 | 4 | 35.35 | |

| 36.87 | 100 mbar | 135 | 4 | 43.62 | |

| 31.11 | ±2 KPa | 30-190 | Residue | 83.86 |

Table 2: Yield and Final Purity of this compound after Fractional Distillation and Crystallization

| Initial this compound Content (%) | Method | Final Purity (%) | Yield (%) | Reference |

| 35.1 | Rectification & Crystallization | 97.2 | 68.7 | |

| 35.1 | Vacuum Distillation & Crystallization | 97.4 | 55.3 | |

| 35.1 | Multi-effect Distillation & Crystallization | 93.7 | 54.9 | |

| >80 (from fraction C) | Fractional Distillation & Crystallization | Not specified | 52.9 | |

| 89.91 (from fraction 6.3) | Crystallization | 95.68 | 6.23 |

Experimental Protocols

This section details the methodologies for the isolation of high-purity this compound via vacuum fractional distillation, followed by an optional crystallization step for further purification.

Protocol 1: Vacuum Fractional Distillation

This protocol is a synthesis of methodologies described in the cited literature.

1. Materials and Equipment:

- Crude patchouli oil

- Round-bottom flask (e.g., 500 mL)

- Vigreux column (e.g., 20 cm, 45 cm)

- Distillation head with thermometer

- Condenser

- Receiving flasks (multiple)

- Heating mantle

- Vacuum pump and vacuum gauge

- Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2. Procedure:

- Preparation: Place a known volume (e.g., 300 mL) of crude patchouli oil into the round-bottom flask. Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. Connect the vacuum pump to the distillation setup.

- Initiation of Distillation: Begin heating the patchouli oil using the heating mantle. Gradually reduce the pressure in the system to the desired vacuum level (e.g., 2 kPa, 6 mmHg, or 96 kPa).

- Fraction Collection: Monitor the temperature at the distillation head. Collect different fractions in separate receiving flasks based on the vapor temperature ranges. For example:

- Fraction I: 141-142°C at 96 kPa

- Fraction II: 145-148°C at 96 kPa

- Fraction III: 149-150°C at 96 kPa

- Fraction IV: 151-152°C at 96 kPa The fractions with lower boiling points will distill first, primarily containing more volatile components of the patchouli oil. This compound, having a higher boiling point, will be concentrated in the later fractions or the residue.

- Termination: Continue the distillation until no more distillate is collected. Allow the apparatus to cool down before releasing the vacuum.

- Analysis: Analyze the chemical composition of each fraction and the initial patchouli oil using GC-MS to determine the concentration of this compound.

Protocol 2: Crystallization for Further Purification

This protocol is based on methods that employ a crystallization step following fractional distillation to achieve higher purity.

1. Materials and Equipment:

- This compound-rich fraction (e.g., >70% purity)

- Beaker or flask

- Refrigerator or cooling bath (capable of reaching temperatures from room temperature down to -20°C)

- Filtration apparatus (e.g., Büchner funnel, filter paper)

- Spatula

2. Procedure:

- Inducing Crystallization: Take the fraction with the highest concentration of this compound (e.g., fraction IV from Protocol 1, or a fraction with >70% purity). Place this fraction in a beaker and allow it to stand at a reduced temperature. The crystallization can be initiated at room temperature, 4°C, 0°C, -4°C, or -10°C. Seeding with a small crystal of pure this compound can facilitate crystallization.

- Crystal Growth: Allow the solution to stand at the reduced temperature until crystal formation ceases.

- Filtration: Separate the this compound crystals from the mother liquor by filtration.

- Recrystallization (Optional): For even higher purity, the obtained crystals can be subjected to a second crystallization step. The filtrate can also be further cooled to precipitate more crystals.

- Drying and Analysis: Dry the purified this compound crystals. Determine the final purity using GC-MS and measure the melting point (pure this compound melts at 55-56°C).

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of high-purity this compound.

Caption: Experimental workflow for high-purity this compound isolation.

Caption: Logical relationship of purification steps.

References

Application Notes & Protocols for Patchouli Alcohol Extraction Using Supercritical CO₂

Introduction

Patchouli alcohol, a tricyclic sesquiterpene, is the primary bioactive and aromatic constituent of patchouli oil, derived from the leaves of Pogostemon cablin Benth. It is a highly valued raw material in the fragrance, cosmetics, and pharmaceutical industries. Supercritical CO₂ (SC-CO₂) extraction has emerged as a superior alternative to traditional methods like steam distillation for obtaining high-quality patchouli oil enriched with this compound.[1][2][3] This "green" technology offers several advantages, including the use of a non-toxic, non-flammable, and environmentally benign solvent, as well as the ability to tune the solvent properties by varying pressure and temperature, allowing for selective extraction.[3]

These application notes provide a comprehensive overview and a detailed protocol for the extraction of this compound using supercritical CO₂.

Data Summary

The following tables summarize quantitative data from various studies on the supercritical CO₂ extraction of patchouli oil and the enrichment of this compound.

Table 1: Optimization of Supercritical CO₂ Extraction Parameters for Patchouli Oil Yield and this compound Content

| Pressure (MPa) | Temperature (°C) | Time (min) | CO₂ Flow Rate | Yield of Oil (%) | This compound Content (%) | Reference |

| 14.83 | 38 | 74 | 5.5 mL/min | 6.41 (predicted) | - | [4] |

| 13.70 | 41.45 | 252.62 | 5.5 mL/min | - | 25.34 (predicted) | |

| 15 | 45 | 60 g/min | 3.51 | 29.53 | ||

| 20 | 80 | - | 12.41 | 53.66 | ||

| 10 | 80 | - | - | 44.21 | ||

| 22 | 40 | 0.07 mL/min (modifier) | 1.88 | - |

Table 2: Comparison of Supercritical CO₂ Extraction with Other Methods

| Extraction Method | Patchouli Oil Yield (%) | This compound Content (%) | Reference |

| Supercritical CO₂ | 3.04 | 38.70 | |

| Hydrodistillation | 0.52 | - | |

| Steam Distillation | - | 22.70 | |

| Microwave Hydrodistillation | - | 26.32 | |

| Microwave Air Hydrodistillation | - | 25.23 |

Experimental Protocol: Supercritical CO₂ Extraction of this compound

This protocol provides a generalized methodology for the extraction of this compound from dried patchouli leaves using a supercritical fluid extraction (SFE) system.

1. Materials and Equipment

-

Dried patchouli leaves (Pogostemon cablin), ground and sieved.

-

High-purity CO₂ (99.5% or higher).

-

Supercritical Fluid Extraction (SFE) system, including:

-

CO₂ cylinder with a siphon tube.

-

Chiller/cooling bath.

-

High-pressure pump.

-

Heater/oven for the extraction vessel.

-

Jacketed extraction vessel.

-

Back-pressure regulator.

-

Separation vessel(s).

-

Flow meter.

-

-

Grinder and sieves.

-

Analytical balance.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

2. Sample Preparation

-

Air-dry fresh patchouli leaves to prevent fungal growth. Further drying in an oven at a controlled temperature (e.g., 30-40°C) can be performed to achieve the desired moisture content.

-

Grind the dried leaves to a uniform particle size. Sieving the ground material (e.g., to mesh 30) can help standardize the particle size and improve extraction efficiency.

-

Accurately weigh the ground patchouli leaves and load them into the extraction vessel.

3. Supercritical CO₂ Extraction Procedure

-

Assemble the SFE system as per the manufacturer's instructions. A schematic of a typical setup is illustrated below.

-

Chill the liquid CO₂ from the cylinder using a chiller (e.g., at 5°C) before it enters the high-pressure pump.

-

Set the desired extraction pressure and temperature. These parameters can be varied to optimize the extraction of this compound. Common ranges are 10-30 MPa for pressure and 40-80°C for temperature.

-

Pump the supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 3-5 mL/min or 40-80 g/min ).

-

The supercritical CO₂, now containing the extracted compounds, flows through the back-pressure regulator where the pressure is reduced, causing the CO₂ to return to a gaseous state.

-

The extract (patchouli oil) precipitates and is collected in the separation vessel. The temperature and pressure of the separator can also be controlled (e.g., 3.4 MPa).

-

Continue the extraction for the desired duration (e.g., 60-300 minutes).

-

After the extraction is complete, carefully depressurize the system and collect the extracted oil from the separation vessel.

-

Weigh the collected extract to determine the yield.

4. Analysis of this compound Content

-

Analyze the chemical composition of the extracted patchouli oil using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify the this compound content by comparing the mass spectra and retention times with those of a known standard.

Experimental Workflow Diagram

Caption: Supercritical CO₂ extraction workflow for patchouli oil.

Signaling Pathway/Logical Relationship Diagram

Caption: Influence of SFE parameters on extraction outcomes.

References

Application of Patchouli Alcohol in Anti-Inflammatory Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli alcohol, a tricyclic sesquiterpene isolated from the leaves of Pogostemon cablin (Blanco) Benth. (patchouli), has demonstrated significant anti-inflammatory properties in numerous preclinical studies. Its ability to modulate key inflammatory pathways makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. The methodologies outlined are based on established in vitro and in vivo models and aim to facilitate the systematic evaluation of this promising natural compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[1][2] Additionally, it can suppress the phosphorylation of key MAPK proteins like ERK1/2, further contributing to the downregulation of the inflammatory response.

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

The following tables summarize the quantitative data from studies evaluating the inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

| Concentration of this compound | % Inhibition of TNF-α Production | % Inhibition of IL-1β Production | % Inhibition of IL-6 Production |

| 10 µM | 15% | 17% | - |

| 20 µM | 17% | 23% | 17% |

| 40 µM | 23% | 25% | 35% |

Data synthesized from a study on LPS-stimulated RAW264.7 cells.

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Concentration of this compound | % Inhibition of NO Production | % Inhibition of PGE2 Production |

| 20 µM | 17% | 19% |

| 40 µM | 23% | 21% |

Data synthesized from a study on LPS-stimulated RAW264.7 cells.

Table 3: Inhibition of Pro-inflammatory Gene Expression

| Concentration of this compound | % Inhibition of iNOS mRNA Expression | % Inhibition of COX-2 mRNA Expression |

| 20 µM | 23% | Significant Inhibition |

| 40 µM | 28% | Significant Inhibition |

Data synthesized from a study on LPS-stimulated RAW264.7 cells.

Mandatory Visualizations

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Figure 2: Inhibition of the MAPK signaling pathway by this compound.

Figure 3: General experimental workflow for in vitro evaluation.

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare RAW264.7 macrophages for stimulation and treatment.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

Protocol:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability and ELISA assays) at a density of 1 x 10⁶ cells/well for 6-well plates or 5 x 10⁴ cells/well for 96-well plates.

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production). Include an unstimulated control group and an LPS-only stimulated group.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Nitric Oxide (NO) Production Assay

Objective: To quantify the amount of NO produced by macrophages.

Materials:

-

Cell culture supernatant

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

Microplate reader

Protocol:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each sample.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the NO concentration using a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

-

Cell culture supernatant

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody.

-

Incubate, wash, and then add an enzyme-conjugated secondary antibody or streptavidin-HRP.

-

Incubate, wash, and add the substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Treated cells in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-